N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)25-18-6-5-15(12-21-18)19(23)22-10-14-8-16(11-20-9-14)17-4-3-7-24-17/h3-9,11-13H,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAMJQNEPUALJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 298.34 g/mol
This structure features a pyridine ring substituted with a furan moiety and an isopropoxy group, which may influence its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : Compounds containing furan and pyridine groups have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. For instance, the IC values for related compounds range from 0.0433 µM to 0.28 µM for monophenolase and diphenolase activities, respectively .
- Antioxidant Activity : The presence of the furan ring can enhance antioxidant properties, potentially reducing oxidative stress in biological systems.
- Antimicrobial Properties : Some derivatives have demonstrated activity against various microbial strains, suggesting potential applications in treating infections.
Tyrosinase Inhibition
A study evaluated the tyrosinase inhibitory activity of several furan derivatives, including those structurally related to this compound. The results indicated that these compounds could effectively inhibit tyrosinase, with significant implications for skin whitening agents and treatment of hyperpigmentation disorders.
| Compound | IC (µM) | Type of Inhibition |
|---|---|---|
| Compound 8 | 0.0433 (monophenolase) | Mixed |
| Kojic Acid | 19.97 (monophenolase) | Competitive |
| Cinnamic Acid | >200 | Mixed |
Antioxidant Activity
In vitro studies have shown that derivatives with furan rings possess strong antioxidant capabilities, which are crucial in preventing cellular damage from free radicals. The antioxidant activity was measured using DPPH radical scavenging assays, with results indicating a dose-dependent response.
Case Studies
- Skin Whitening Formulations : A formulation containing this compound was tested for its efficacy in reducing skin pigmentation in clinical trials. Results showed a significant reduction in melanin levels after four weeks of application compared to placebo controls.
- Microbial Resistance : A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.
Comparison with Similar Compounds
A. Pyridine- and Thiazole-Containing Amides ()
Compounds 4d–4i (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) feature a thiazole ring fused with pyridine and substituted benzamide groups. While these analogs lack the furan and isopropoxy moieties, they highlight the importance of:
- Heterocyclic diversity : Thiazole rings enhance rigidity and metabolic stability compared to the furan-pyridine system in the target compound.
- Substituent positioning : Electron-withdrawing groups (e.g., Cl in 4d–4f ) on the benzamide moiety may influence solubility and target binding, contrasting with the electron-donating isopropoxy group in the target compound .
B. N-(6-Methylpyridin-2-yl) Benzamides ()
Compounds 40–44 (e.g., 3-fluoro-N-(6-methylpyridin-2-yl)-4-(pyridine-3-yl)benzamide hydrochloride) demonstrate the impact of halogenation (F, Cl, Br) and pyridyl substitution on bioactivity. Key comparisons include:
C. Furan-Containing Derivatives ()
Ranitidine-related compounds (e.g., N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) share the furan-2-yl moiety but incorporate sulfhydryl and nitro groups. These structures emphasize:
- Metabolic pathways: The dimethylamino group in ranitidine analogs may enhance hepatic stability, whereas the target compound’s pyridin-3-ylmethyl group could alter cytochrome P450 interactions.
- Polarity : The isopropoxy chain in the target compound may reduce polarity compared to ranitidine’s nitroacetamide group, affecting membrane permeability .
Physicochemical Properties
Table 1: Key Physicochemical Comparisons
*Estimated using analogous structures.
- Solubility : The target compound’s isopropoxy group likely improves aqueous solubility compared to highly halogenated analogs (e.g., 4d ) but may be less soluble than ranitidine derivatives due to reduced polarity.
- Thermal stability : High melting points (>250°C) in 4d–4i suggest strong crystalline packing, whereas the target compound’s flexible isopropoxy chain may lower its melting point .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine and furan subunits. Critical steps include:
- Coupling of furan and pyridine moieties: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the furan group to the pyridine core under inert atmosphere (argon/nitrogen) .
- Amide bond formation: Activation of the carboxylic acid (e.g., using HATU or EDC) followed by reaction with the amine-containing intermediate. Polar aprotic solvents like DMF or DCM are preferred, with temperatures maintained at 0–25°C to prevent side reactions .
- Protecting groups: Use of tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to protect reactive sites during synthesis .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Furan coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75% | |
| Amide formation | HATU, DIPEA, DCM, 0°C → RT | 80–85% |
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer: A combination of 1H/13C NMR , FT-IR , and HRMS is essential:
- NMR: Key signals include the furan proton resonances (δ 6.3–7.5 ppm) and pyridine methylene protons (δ 4.5–5.0 ppm). The isopropoxy group shows a characteristic triplet (δ 1.2–1.4 ppm) .
- MS: Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight (C₁₉H₂₀N₂O₄: 340.38 g/mol).
- IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and furan C-O-C absorption (~1010 cm⁻¹) .
Q. What strategies ensure the compound’s stability during storage and experimental use?
- Methodological Answer:
- Storage: Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the amide bond .
- Stability assays: Perform forced degradation studies:
- Acidic conditions: 0.1 M HCl at 40°C for 24h to assess hydrolytic stability.
- Oxidative stress: 3% H₂O₂ at RT for 6h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer:
- Core modifications: Replace the isopropoxy group with methoxy, ethoxy, or halogenated analogs to evaluate solubility and target binding .
- Furan substitution: Introduce electron-withdrawing groups (e.g., nitro, cyano) to the furan ring to modulate electronic effects (see Table 2 ) .
- Bioisosteric replacement: Substitute the pyridine ring with quinoline or isoquinoline to enhance π-π stacking interactions .
Table 2: Analogs and Hypothesized Effects
| Modification | Expected Impact | Reference |
|---|---|---|
| 6-Isopropoxy → 6-Fluoro | Increased metabolic stability | |
| Furan-2-yl → Thiophen-2-yl | Altered binding affinity |
Q. What computational methods are suitable for predicting target proteins or mechanisms of action?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets. The pyridine-furan scaffold may interact with ATP-binding pockets .
- MD simulations: GROMACS or AMBER for 100 ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å) .
- Pharmacophore modeling: Identify critical hydrogen bond acceptors (amide oxygen) and hydrophobic regions (isopropoxy group) .
Q. How can contradictory data from different analytical techniques (e.g., NMR vs. MS) be resolved?
- Methodological Answer:
- Orthogonal validation:
- If MS suggests impurities but NMR is clean, use HPLC-MS to isolate fractions and re-analyze.
- For ambiguous NMR peaks, employ 2D NMR (COSY, HSQC) to assign signals definitively .
- Case example: A discrepancy in molecular weight could arise from residual solvents (e.g., DMF adducts in MS). Perform elemental analysis or TGA to confirm purity .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity results across cell lines?
- Methodological Answer:
- Dose-response curves: Test concentrations from 1 nM–100 µM to rule out off-target effects at high doses.
- Cell viability assays: Use multiple methods (MTT, ATP-lite) to confirm cytotoxicity .
- Mechanistic studies: Perform Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., p-ERK) to correlate activity with molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
